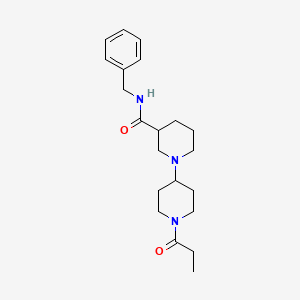![molecular formula C23H28N2O B6107993 [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6107993.png)
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an azepan-1-ylmethyl group and a 3,4-dihydro-1H-isoquinolin-2-yl methanone moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is formed through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Isoquinoline Moiety: The isoquinoline structure is synthesized through Pictet-Spengler reactions or other cyclization methods.
Final Coupling: The final step involves coupling the azepan-1-ylmethyl phenyl intermediate with the isoquinoline derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Medicine
Pharmaceuticals: Potential use in drug development for its unique structural properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
作用机制
The mechanism by which [4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A bidentate ligand used in metal catalysis.
Ringer’s Lactate Solution: A mixture used in medical applications.
Uniqueness
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its combination of an azepane ring, phenyl group, and isoquinoline moiety, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl .
属性
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(25-16-13-20-7-3-4-8-22(20)18-25)21-11-9-19(10-12-21)17-24-14-5-1-2-6-15-24/h3-4,7-12H,1-2,5-6,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPIQXKAZWEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6107910.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6107915.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6107931.png)
![3-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6107952.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-BENZAMIDOBENZAMIDE](/img/structure/B6107967.png)
![7-(3-cyclopentylalanyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107974.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6107995.png)
![N-[(E)-3-(dimethylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B6107999.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
